molecular formula C16H22BrN3O B13133316 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine

Cat. No.: B13133316
M. Wt: 352.27 g/mol
InChI Key: FLMMUGOIKTYAJK-UHFFFAOYSA-N
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Description

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is a compound that features a unique combination of adamantane, bromine, and hydrazinyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine typically involves multiple stepsThe hydrazinyl group is then introduced via a hydrazine derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins. The hydrazinyl group can form hydrogen bonds or covalent interactions with active sites, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is unique due to the combination of the adamantane, bromine, and hydrazinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22BrN3O

Molecular Weight

352.27 g/mol

IUPAC Name

[4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine

InChI

InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20)

InChI Key

FLMMUGOIKTYAJK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN

Origin of Product

United States

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